Genotype 3a Activity: MK3281 Demonstrates Comparable Potency to Genotype 1 Unlike Thumb Site II Inhibitors
MK3281 maintains consistent nanomolar potency across genotypes 1a, 1b, and 3a (EC50 values: 12-41 nM in 10% FCS) [1]. This contrasts with the thumb site II inhibitor GS-9669, which exhibits a mean EC50 ≤ 11 nM in genotype 1 and 5 replicon assays but lacks useful activity against genotypes 2 through 4 [2].
| Evidence Dimension | Genotype 3a replicon EC50 |
|---|---|
| Target Compound Data | MK3281 GT3a EC50 = 37 nM (10% FCS) |
| Comparator Or Baseline | GS-9669 GT3a activity: lacks useful activity against genotype 3 |
| Quantified Difference | MK3281 active (37 nM) vs GS-9669 inactive |
| Conditions | HCV subgenomic replicon assay; MK3281 in 10% FCS |
Why This Matters
This genotype coverage distinction is critical for research programs focusing on genotype 3 HCV, which has historically been more difficult to treat and requires agents with verified anti-GT3 activity.
- [1] Brainard DM, Anderson MS, Petry AS, Van Dyck K, De Lepeleire I, Sneddon K, et al. Safety and Antiviral Activity of NS5B Polymerase Inhibitor MK-3281 in Genotype 1 and 3 HCV-Infected Patients. Hepatology. 2009;50(4 Suppl):1026A-1027A. View Source
- [2] Fenaux M, Eng S, Leavitt SA, Lee YJ, Mabery EM, Tian Y, et al. Preclinical characterization of GS-9669, a thumb site II inhibitor of the hepatitis C virus NS5B polymerase. Antimicrob Agents Chemother. 2013 Feb;57(2):804-10. View Source
